molecular formula C25H23N3O3 B5461364 (Z)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2,3-DIPHENYL-2-PROPEN-1-ONE

(Z)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2,3-DIPHENYL-2-PROPEN-1-ONE

Cat. No.: B5461364
M. Wt: 413.5 g/mol
InChI Key: DHNLBCXSKMIFKS-CLCOLTQESA-N
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Description

(Z)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2,3-DIPHENYL-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structural features It contains a piperazine ring substituted with a nitrophenyl group and a propenone moiety with diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2,3-DIPHENYL-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a nitrobenzene derivative reacts with the piperazine ring.

    Formation of the Propenone Moiety: The propenone moiety is formed through a Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2,3-DIPHENYL-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study the effects of nitrophenyl and piperazine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the nitrophenyl group and piperazine ring suggests possible applications in developing drugs with antimicrobial, anticancer, or neuroactive properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of (Z)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2,3-DIPHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)piperazine: Similar structure but lacks the propenone moiety.

    2,3-Diphenylpropenone: Similar structure but lacks the piperazine and nitrophenyl groups.

    N-Phenylpiperazine: Similar structure but lacks the nitrophenyl and propenone groups.

Uniqueness

(Z)-1-[4-(4-NITROPHENYL)PIPERAZINO]-2,3-DIPHENYL-2-PROPEN-1-ONE is unique due to the combination of the nitrophenyl group, piperazine ring, and propenone moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(Z)-1-[4-(4-nitrophenyl)piperazin-1-yl]-2,3-diphenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c29-25(24(21-9-5-2-6-10-21)19-20-7-3-1-4-8-20)27-17-15-26(16-18-27)22-11-13-23(14-12-22)28(30)31/h1-14,19H,15-18H2/b24-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNLBCXSKMIFKS-CLCOLTQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C(=C\C3=CC=CC=C3)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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